molecular formula C7H9ClN2 B8744310 2-Chloro-6-ethylpyridin-3-amine

2-Chloro-6-ethylpyridin-3-amine

Cat. No. B8744310
M. Wt: 156.61 g/mol
InChI Key: TZLQQVAKPBFYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988694

Procedure details

2 g (16.4 mmol) of 5-amino-2-ethylpyridine (for the preparation see G. H. Cooper and R. L. Rickard, J. Chem. Soc. C, 3257-60 (1971) are dissolved in 17.7 ml of concentrated HCl, and 2.2 ml (21.4 mol) of 30% strength H2O2 solution are then carefully added. An exothermic reaction starts. The temperature is kept at about 50° C. by cooling with an ice-bath, and when the reaction has subsided the mixture is subsequently stirred at this temperature for a further 15 minutes. For working up, the mixture is poured onto 200 ml of water, the pH is brought to 10 with 40% strength sodium hydroxidde solution and the mixture is extracted twice with 100 ml of methylene chloride each time. After drying with Na2SO4, the mixture is evaporated and the residue is stirred with petroleum ether and filtered off with suction.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
17.7 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH3:9])=[N:6][CH:7]=1.OO.O.[Na].[ClH:14]>>[NH2:1][C:2]1[C:7]([Cl:14])=[N:6][C:5]([CH2:8][CH3:9])=[CH:4][CH:3]=1 |^1:12|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC(=NC1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
17.7 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is subsequently stirred at this temperature for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
is kept at about 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with an ice-bath
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with 100 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with Na2SO4
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
STIRRING
Type
STIRRING
Details
the residue is stirred with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC=1C(=NC(=CC1)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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